4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine
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Overview
Description
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis, making it a potential method for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Thiophene-Linked 1,2,4-Triazoles: Thiophene derivatives with potential antimicrobial and chemotherapeutic properties.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8F3NS |
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Molecular Weight |
243.25 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiophen-2-amine |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)16-6-8/h1-6H,15H2 |
InChI Key |
ULKPEMGOFCZUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)N |
Origin of Product |
United States |
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